1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol
Description
Historical Development of β-Amino Alcohol Research
β-Amino alcohols have been pivotal in organic synthesis since the early 20th century, initially explored as chiral auxiliaries and later as bioactive scaffolds. Traditional methods for their synthesis, such as aldol additions and Mannich reactions, often required multistep protocols or harsh conditions, limiting accessibility to N-arylated derivatives like 1-(4-bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol. The advent of Smiles rearrangement in 2020 marked a turning point, enabling modular synthesis of N-arylated β-amino alcohols under mild conditions. Concurrently, asymmetric catalysis methods, such as chromium-catalyzed cross-coupling between aldehydes and imines, expanded access to enantiopure derivatives. Recent innovations, including eco-friendly catalysts derived from fruit waste, have further democratized synthesis, particularly for bromophenyl-containing variants.
Structural Classification within β-Amino Alcohol Family
β-Amino alcohols are classified by their substitution patterns:
| Structural Feature | Example in this compound |
|---|---|
| Aromatic substituent | 4-Bromophenyl group (electron-withdrawing, enhances stability) |
| Amino side chain | 2-Hydroxyethylamino group (enables hydrogen bonding) |
| Stereochemistry | Potential chiral centers at C1 and C2 (configurations pending) |
The 4-bromophenyl moiety confers distinct electronic properties, as evidenced by its role in TLR4/MD-2 inhibition, while the hydroxyethylamino side chain enhances solubility and target engagement. Comparative analysis with simpler β-amino alcohols (e.g., propranolol derivatives) reveals that bromine substitution at the para position increases steric bulk without compromising aromatic π-π interactions.
Significance in Medicinal Chemistry Research
β-Amino alcohols with brominated aromatic systems exhibit multifaceted bioactivity:
- TLR4/MD-2 inhibition : Derivatives like this compound disrupt protein-protein interactions critical in sepsis pathways, showing IC~50~ values in the micromolar range.
- Antimicrobial activity : Structural analogs demonstrate potency against methicillin-resistant Staphylococcus aureus (MRSA) via membrane disruption.
- Kinase selectivity : Despite their polar functionality, these compounds show minimal off-target effects against kinases like AKT1 and SRC, preserving therapeutic specificity.
The compound’s bifunctional design—combining a halogenated aryl group with a flexible ethanolamine chain—makes it a versatile scaffold for hit-to-lead optimization.
Current Research Trajectories and Challenges
Ongoing studies focus on three frontiers:
- Green synthesis : Catalytic systems using kinnow peel ash achieve 85–92% yields for bromophenyl β-amino alcohols, reducing reliance on toxic solvents.
- Computational-guided design : Density functional theory (DFT) studies optimize transition states in Smiles rearrangements, improving enantioselectivity for chiral centers.
- Biological target diversification : Preliminary data suggest activity against Plasmodium falciparum’s dihydrofolate reductase, positioning the compound as an antimalarial candidate.
Key challenges persist:
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMWMDIOMQFUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced through a reaction with an epoxide or by direct hydroxylation of an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Methods
The synthesis of 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol typically involves:
- Hydroxylation : Introducing the hydroxyl group via epoxidation or direct hydroxylation.
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles.
- Reduction and Oxidation Reactions : The compound can undergo oxidation to form carbonyl compounds or reduction to form phenyl derivatives.
Medicinal Chemistry
This compound serves as a precursor in synthesizing pharmaceutical agents. Its structural features allow it to interact with biological targets, making it valuable in drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of bromophenyl compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported an IC50 value in the micromolar range against human cancer cells, highlighting its potential as an anticancer agent.
Organic Synthesis
In organic chemistry, it acts as an intermediate for creating more complex molecules. Its versatility allows chemists to modify its structure for specific applications.
Biological Studies
The compound is utilized as a probe to investigate biochemical pathways and interactions, providing insights into metabolic processes and disease mechanisms.
Industrial Applications
It is employed in producing specialty chemicals and materials, leveraging its unique chemical properties for various industrial processes.
This compound demonstrates several biological activities:
Anticancer Effects
The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Compounds with hydroxyethylamine groups are known to reduce pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential anti-inflammatory applications.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways or receptors linked to disease processes.
Enzyme Inhibition
Research suggests that it may inhibit certain kinases or phosphatases, crucial for cell signaling pathways, thereby altering cellular responses relevant to anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions, while the bromophenyl group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural analogs and their distinguishing features:
Note: *Calculated based on molecular formula.
Key Observations:
- Halogen Effects : Bromine at the 4-position (target compound) increases steric bulk and lipophilicity compared to fluorine () or nitro groups (). This may enhance membrane permeability but reduce aqueous solubility.
- Aromatic Ring Diversity : Benzofuryl derivatives () exhibit antifungal activity, suggesting the bromophenyl group in the target compound may confer unique bioactivity depending on electronic and steric effects.
Bioactivity:
- Antimicrobial Potential: Benzofuryl β-amino alcohols () show activity against Staphylococcus aureus and Malassezia furfur. The bromophenyl group in the target compound may enhance Gram-positive bacterial targeting due to increased lipophilicity.
- Psychoactive Compounds: While analogs like 2F-viminol () are psychoactive, the target compound lacks structural motifs (e.g., fluorobenzyl groups) associated with central nervous system activity.
Physicochemical Properties:
- Solubility: The hydroxyethylamino group improves water solubility compared to purely aromatic analogs (e.g., 1-(4-bromophenyl)ethanone in ).
- Thermal Stability: Brominated compounds () typically exhibit higher melting points than non-halogenated derivatives due to increased molecular rigidity.
Biological Activity
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol, also known as a derivative of 4-bromophenyl and a hydroxyethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromophenyl group and a hydroxyethylamino moiety, suggesting possible interactions with biological targets.
- Chemical Formula : C10H14BrNO2
- Molecular Weight : 244.13 g/mol
- CAS Number : 1368090-12-3
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Studies have shown that derivatives of bromophenyl compounds can inhibit cancer cell proliferation. For instance, research into structurally related compounds has demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
Case Study : A study on related bromophenyl derivatives reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range against human cancer cell lines, indicating promising anticancer potential .
Anti-inflammatory Effects
Compounds featuring hydroxyethylamine groups have been associated with anti-inflammatory activities. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Research Findings :
- A study indicated that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .
Antimicrobial Properties
The antimicrobial activity of bromophenyl derivatives has also been noted. These compounds often show efficacy against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways or receptors linked to disease processes.
Enzyme Inhibition
Research suggests that this compound may act as an inhibitor of certain kinases or phosphatases, which play vital roles in cell signaling pathways. This inhibition can lead to altered cellular responses, contributing to its anticancer and anti-inflammatory effects.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic Substitution: React 4-bromophenyl precursors (e.g., 4-bromoacetophenone) with ethanolamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethylamino group. Temperature (60–80°C) and solvent polarity significantly affect reaction efficiency .
- Reductive Amination: Use NaBH₄ or LiAlH₄ to reduce intermediates like 2-(4-bromophenyl)ethanone oximes, followed by hydroxyethylamine coupling. Monitor pH to avoid side reactions .
- Yield Optimization: Employ design of experiments (DoE) to test variables (molar ratios, catalysts like Pd/C for deprotection steps). Yields typically range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the structural and purity profile of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: ¹H/¹³C NMR to confirm bromophenyl (δ 7.3–7.6 ppm, aromatic protons) and hydroxyethylamino (δ 3.4–3.8 ppm, –CH₂–NH–) groups. Use DEPT-135 for quaternary carbon identification .
- MS: High-resolution ESI-MS for molecular ion [M+H]⁺ (expected m/z ~287.04 for C₁₀H₁₃BrNO₂) and fragmentation patterns .
- Chromatography: HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95%). Optimize mobile phase (acetonitrile/water with 0.1% TFA) to resolve polar impurities .
Q. What in vitro biological screening strategies are suitable for this compound?
Methodological Answer:
- Target Identification: Screen against GPCRs (e.g., adrenergic receptors) due to structural similarity to phenethylamine derivatives. Use radioligand binding assays (³H-labeled antagonists) .
- Cytotoxicity Assays: Test in HEK-293 or HepG2 cells via MTT/WST-1 assays (48–72 hr exposure). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can contradictory data in solubility and stability studies be resolved?
Methodological Answer:
- Solubility: Use shake-flask method with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). Contradictions may arise from polymorphic forms; characterize via PXRD/DSC .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS can identify degradation products (e.g., oxidation at the hydroxyethyl group). Adjust storage conditions (argon atmosphere, −20°C) .
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Modeling: Use Schrödinger’s Maestro to correlate substituent effects (e.g., electron-withdrawing groups on the bromophenyl ring) with receptor binding energy. Validate with molecular dynamics simulations .
- Docking Studies: Target β-adrenergic receptors (PDB: 2RH1). Prioritize derivatives with improved hydrogen bonding (e.g., –OH groups interacting with Ser203/Ser207) .
Q. How can environmental impacts of synthesis byproducts be mitigated?
Methodological Answer:
- Green Chemistry: Replace halogenated solvents (DCM) with cyclopentyl methyl ether (CPME). Catalytic methods (e.g., enzymatic reduction with alcohol dehydrogenases) reduce heavy metal waste .
- Life Cycle Analysis (LCA): Quantify E-factor (kg waste/kg product) and prioritize atom-economical steps (e.g., one-pot reactions) .
Future Directions
- Biocatalytic Routes: Engineer Pseudomonas fluorescens for asymmetric synthesis of the hydroxyethylamino moiety to achieve >90% enantiomeric excess .
- Mechanistic Toxicology: Investigate mitochondrial toxicity via Seahorse XF assays, focusing on ROS generation in primary hepatocytes .
- Polymer Applications: Explore use as a monomer in pH-responsive hydrogels for drug delivery, leveraging its amine and hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
